2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings, a piperazine moiety, and a sulfonamide group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It is known that similar compounds bind with high affinity to their targets, which can lead to a variety of biological effects .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown significant biological activities, indicating that they may have a broad spectrum of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The synthesis begins with the preparation of 4-(pyridin-2-yl)piperazine. This can be achieved by reacting pyridine-2-amine with 1,4-dichlorobutane under reflux conditions in the presence of a base such as potassium carbonate.
-
Attachment of the Benzyl Group: : The next step involves the alkylation of the piperazine intermediate with 4-(chloromethyl)benzenesulfonamide. This reaction is typically carried out in an organic solvent like dichloromethane, using a base such as triethylamine to facilitate the reaction.
-
Introduction of Fluorine Atoms: : The final step is the introduction of fluorine atoms at the 2 and 4 positions of the benzene ring. This can be achieved through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and can increase the efficiency of the process. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The piperazine moiety can be oxidized or reduced, leading to different derivatives with potentially altered biological activity.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Electrophilic Fluorination: Reagents like Selectfluor or N-fluorobenzenesulfonimide are commonly used.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the fluorine atoms can lead to the formation of various substituted derivatives, while oxidation or reduction of the piperazine moiety can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology to probe the function of specific proteins and pathways.
Industrial Applications: It may also find use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-difluoro-N-(4-(methylsulfonyl)phenyl)benzenesulfonamide: Similar structure but with a methylsulfonyl group instead of the piperazine moiety.
N-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)benzenesulfonamide: Lacks the fluorine atoms on the benzene ring.
4-(pyridin-2-yl)piperazine derivatives: Various derivatives with different substituents on the piperazine ring.
Uniqueness
The unique combination of fluorinated aromatic rings, a piperazine moiety, and a sulfonamide group in 2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide gives it distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,4-difluoro-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2S/c23-18-6-9-21(20(24)15-18)31(29,30)26-19-7-4-17(5-8-19)16-27-11-13-28(14-12-27)22-3-1-2-10-25-22/h1-10,15,26H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRNJXPNOVBFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.